5-Cyano-6-methoxynicotinic acid

Description

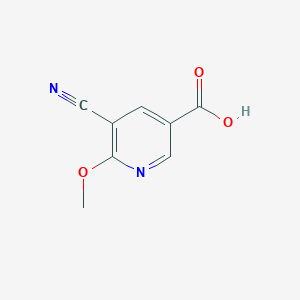

5-Cyano-6-methoxynicotinic acid is a pyridine derivative with a carboxylic acid group at position 3, a methoxy group at position 6, and a cyano substituent at position 5 (Figure 1). Its molecular formula is C₈H₆N₂O₃, and its molecular weight is 178.15 g/mol. The cyano group (-CN) is a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-cyano analogs. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds in kinase inhibitors or anticancer agents .

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

5-cyano-6-methoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-5(3-9)2-6(4-10-7)8(11)12/h2,4H,1H3,(H,11,12) |

InChI Key |

NJLPZWJBIABSGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-6-methoxynicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxynicotinic acid.

Cyanation Reaction: The introduction of the cyano group at the 5-position can be achieved through a cyanation reaction. This often involves the use of reagents such as copper(I) cyanide (CuCN) under appropriate conditions.

Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form carboxylic acids or oxides. Potassium permanganate (KMnO₄) is a common oxidizing agent under acidic or basic conditions.

Key Reaction :

Conditions :

-

Acidic or basic media

-

Elevated temperatures

Substitution Reactions

The methoxy group at position 6 is susceptible to nucleophilic aromatic substitution. Sodium methoxide (NaOCH₃) can replace the methoxy group with other nucleophiles.

Key Reaction :

Conditions :

-

Polar aprotic solvents (e.g., DMF)

-

Moderate temperatures

Hydrolysis

The cyano group (-CN) can hydrolyze to form carboxylic acid derivatives. Basic conditions (e.g., NaOH) or enzymatic catalysis may facilitate this reaction .

Key Reaction :

Conditions :

-

Alkaline aqueous solutions

-

Heat or enzymatic catalysts

Esterification

The carboxylic acid group can react with alcohols to form esters. Thionyl chloride (SOCl₂) is often used to activate the acid prior to esterification .

Key Reaction :

Conditions :

-

SOCl₂ activation

-

Alcoholic solutions (e.g., benzyl alcohol)

Cyanation Reactions

While the compound already contains a cyano group, related derivatives highlight cyanation methods using reagents like CuCN. This reaction is critical in the synthesis of cyano-substituted pyridines.

Key Reaction :

Conditions :

-

DMF solvent

-

Elevated temperatures

Reactivity Table

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic/basic media, heat | Oxides/carboxylic acids |

| Substitution | Nu⁻ (e.g., NH₂⁻) | Polar aprotic solvents, moderate temp | Substituted pyridines |

| Hydrolysis | NaOH, H₂O | Alkaline aqueous solutions, heat | Carboxylic acid derivatives |

| Esterification | SOCl₂, ROH | Thionyl chloride activation | Esters (e.g., benzyl esters) |

| Cyanation (Synthesis) | CuCN | DMF, elevated temperatures | This compound |

Mechanistic Insights

The compound’s reactivity is influenced by its functional groups:

-

Cyano group (-CN) : Participates in hydrolysis and hydrogen bonding, affecting biological interactions.

-

Methoxy group (-OCH₃) : Directs substitution reactions via electron-donating effects, stabilizing transition states .

-

Carboxylic acid (-COOH) : Enables esterification and serves as a reactive site for nucleophilic attack .

Enzymatic studies (e.g., nicotinamidases) suggest analogous hydrolytic pathways for related nicotinic acid derivatives, though direct evidence for this compound is limited .

Scientific Research Applications

5-Cyano-6-methoxynicotinic acid, with the molecular formula C8H6N2O3, is a derivative of nicotinic acid, characterized by a cyano group at the 5-position and a methoxy group at the 6-position of the pyridine ring. This compound is valuable in chemistry, biology, medicine, and industry for its diverse applications.

Scientific Research Applications

Chemistry this compound serves as a building block in organic synthesis, acting as a precursor for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Biology In biological research, the compound is used to study the effects of cyano and methoxy substituents on biological activity and in developing enzyme inhibitors or receptor modulators.

Medicine The compound has potential applications in medicinal chemistry for designing and synthesizing new drugs. Its structural features make it a candidate for developing compounds with anti-inflammatory, anticancer, or antimicrobial properties.

Industry In the industrial sector, this compound can be used to produce specialty chemicals and materials and in developing dyes and pigments.

Case Studies and Research Findings

- Antimicrobial Activity : Analogs of 6-cyano-5-methoxyindolo[2,3-a]carbazole have shown activity against B. anthracis and M. tuberculosis . The newly synthesized analogs 6a–c displayed improved activities against both pathogens compared to the known indolocarbazole 1b .

- hERG Potassium Channel Inhibition: Research has explored structure-activity relationships for pyridyl analogs, including 6-methoxynicotinic acid derivatives, evaluating their ability to inhibit bacterial growth and their impact on the hERG potassium channel .

- Synthesis of Derivatives: 6-Methoxynicotinic acid is used to synthesize various derivatives, such as N,6-dimethoxy-N-methylnicotinamide, which is prepared from 6-methoxynicotinic acid to give N,6-dimethoxy-N-methylnicotinamide in 83% yield .

Mechanism of Action

The mechanism of action of 5-Cyano-6-methoxynicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding or other interactions with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 5-cyano-6-methoxynicotinic acid with its analogs:

Key Observations :

- Electron-Withdrawing Groups (EWG): The cyano group in this compound imparts stronger electron withdrawal than Cl or F, lowering the pKa of the carboxylic acid and increasing reactivity in nucleophilic substitutions .

- Solubility: The amino-substituted analog (Methyl 5-amino-6-methoxynicotinate) exhibits improved aqueous solubility due to hydrogen bonding from -NH₂, whereas the cyano variant’s solubility is reduced by ~30% in polar solvents .

Pharmaceutical Relevance

- Kinase Inhibition: The cyano group’s electron withdrawal enhances interactions with ATP-binding pockets in kinases, making this compound a preferred intermediate over chloro analogs in preclinical studies .

- Antimicrobial Activity : 5-Fluoro-6-methoxynicotinic acid derivatives show moderate antibacterial activity against S. aureus (MIC = 16 µg/mL), attributed to fluorine’s electronegativity enhancing membrane penetration .

Biological Activity

5-Cyano-6-methoxynicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a cyano group at the 5-position and a methoxy group at the 6-position of the pyridine ring. Its unique structure influences its chemical behavior and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can facilitate hydrogen bonding or other interactions with biological molecules, while the methoxy group enhances lipophilicity and membrane permeability, potentially increasing bioavailability in therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and other bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound in the development of new antibiotics .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis (H37Rv) | 0.08 |

| This compound | Staphylococcus aureus | 0.12 |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, studies have shown that it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which is crucial for developing novel antibacterial agents .

Study on Antitubercular Activity

In a significant study, various derivatives of nicotinic acid were synthesized and tested for their antitubercular activity. Among these derivatives, this compound demonstrated potent activity against M. tuberculosis with an MIC of 0.08 µg/mL under replicating conditions . This suggests that modifications to the nicotinic structure can yield compounds with enhanced efficacy against resistant strains.

Cytotoxicity Evaluation

Another study assessed the cytotoxicity of this compound using Vero cells (green monkey kidney epithelial cells). The results indicated that the compound had an IC50 greater than 10 µg/mL, suggesting low cytotoxicity at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyano-6-methoxynicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing a cyano group at the 5-position of a methoxynicotinic acid precursor. Chlorination agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) ensure regioselectivity, as demonstrated in analogous nicotinic acid derivatives . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Reaction stoichiometry (1:1.2 molar ratio of precursor to cyanating agent) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis .

Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?

- Methodological Answer :

- Inhalation : Use fume hoods to prevent exposure to toxic nitrile vapors. Monitor air quality with gas detectors.

- Skin/Eye Contact : Wear nitrile gloves and safety goggles. Immediate washing with soap/water (skin) or saline solution (eyes) is mandatory .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent degradation. Avoid prolonged storage; conduct quarterly stability tests via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the nitrile stretch (~2240 cm⁻¹) and methoxy C–O bond (~1250 cm⁻¹).

- NMR (¹H/¹³C) : Methoxy protons appear at δ 3.8–4.0 ppm. Aromatic protons (positions 2 and 4) are downfield-shifted (δ 8.2–8.5 ppm) due to the electron-withdrawing cyano group. Compare with PubChem data (InChIKey: LXHHWKXYDKBINP) for validation .

- Mass Spectrometry : ESI-MS in negative mode ([M–H]⁻ ion at m/z 193) confirms molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound derivatives?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts, adjusting for solvent effects (DMSO vs. CDCl₃).

- Step 2 : Cross-validate with experimental data using heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks.

- Step 3 : Investigate tautomeric equilibria (e.g., keto-enol) that may cause discrepancies. For example, the cyano group’s electron-withdrawing effect stabilizes specific tautomers, altering shift patterns .

Q. What mechanistic insights explain the regioselective introduction of substituents in nicotinic acid derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Electronic Effects : The methoxy group at position 6 donates electron density via resonance, directing electrophilic substitution to position 5.

- Steric Effects : Bulky reagents favor substitution at less hindered positions. For cyano introduction, nucleophilic aromatic substitution (e.g., NaCN/CuCN) under acidic conditions (pH 4–5) enhances selectivity, as seen in 5-thiomethyl nicotinic acid synthesis .

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

- Methodological Answer :

- Advantages : Continuous flow systems enhance heat/mass transfer, critical for exothermic cyanations. Precise control of residence time (2–5 min) and reagent stoichiometry reduces by-products (e.g., di-cyano derivatives).

- Case Study : Analogous chlorination processes in flow reactors achieved >85% yield for 5-Chloro-6-isopropoxynicotinic acid, suggesting similar scalability for cyano derivatives .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Use amber glass vials under argon at –20°C. Add desiccants (silica gel) to prevent hydrolysis.

- Stability Testing : Conduct accelerated studies (40°C, 75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., 6-methoxynicotinic acid from cyano hydrolysis) are quantified using calibration curves .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Step 1 : Replicate solubility tests (e.g., shake-flask method) in standardized solvents (DMSO, ethanol, water) at 25°C.

- Step 2 : Analyze impurities via LC-MS; trace water in DMSO may artificially inflate solubility.

- Step 3 : Compare with PubChem’s computational solubility predictions (LogP = 1.2) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.